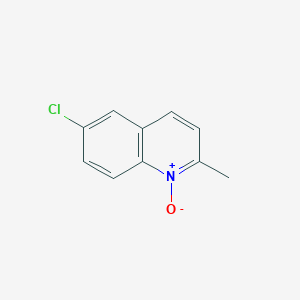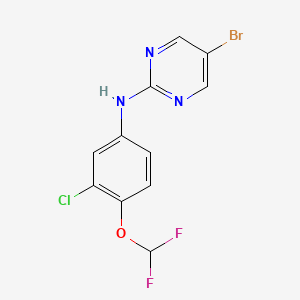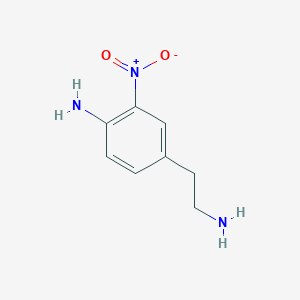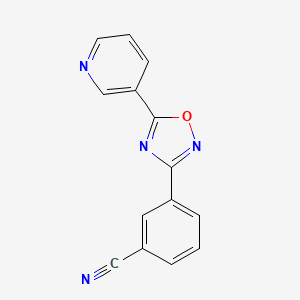
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a benzonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-3-carboxylic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Ammonia (NH3) or amines in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or other substituted derivatives.
科学研究应用
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
3-(5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)benzonitrile: Similar structure but with the pyridine ring substituted at the 4-position.
3-(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzonitrile: Similar structure but with the pyridine ring substituted at the 2-position.
3-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzonitrile: Similar structure but with a different oxadiazole ring.
Uniqueness
The uniqueness of 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the oxadiazole ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for drug development and other applications.
属性
分子式 |
C14H8N4O |
|---|---|
分子量 |
248.24 g/mol |
IUPAC 名称 |
3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)13-17-14(19-18-13)12-5-2-6-16-9-12/h1-7,9H |
InChI 键 |
GTMUQBVFUIUFLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=NOC(=N2)C3=CN=CC=C3)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
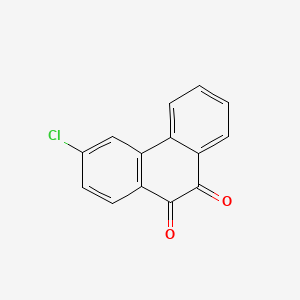
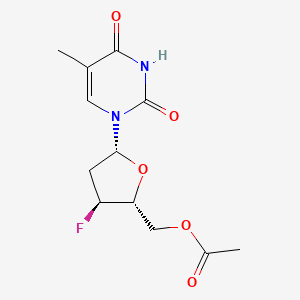
![3-[(tert-Butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8578066.png)
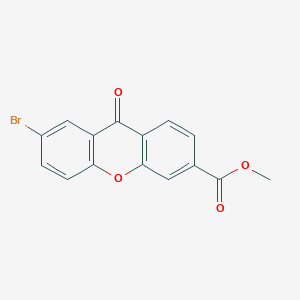
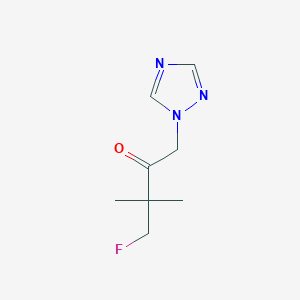
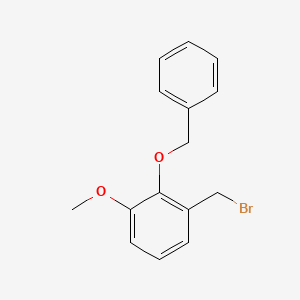
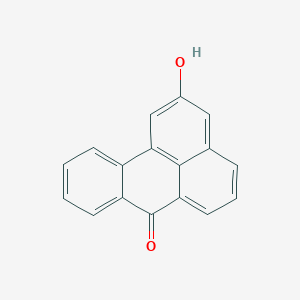
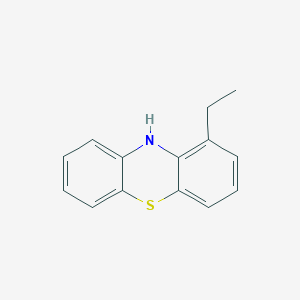
![2-[(5-Methyl-1H-pyrrol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8578105.png)
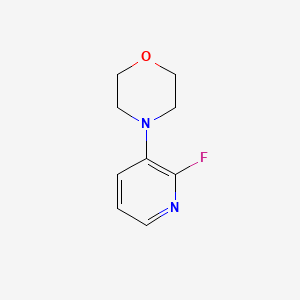
![1-Ethyl-2-methyl-5,6-diphenyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8578112.png)
